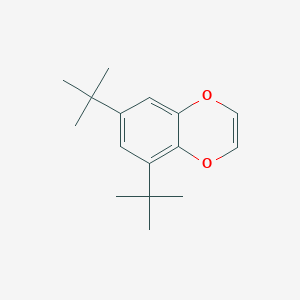

5,7-Di-tert-butyl-1,4-benzodioxine

Description

Properties

CAS No. |

110307-00-1 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

5,7-ditert-butyl-1,4-benzodioxine |

InChI |

InChI=1S/C16H22O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h7-10H,1-6H3 |

InChI Key |

ZKOLFECCDNFWIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)OC=CO2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Nitro-Substituted Derivatives: TNBD

5,6,7,8-Tetranitro-1,4-benzodioxine (TNBD) is a high-energy-density material (HEDM) synthesized via nitration of 6,7-dinitro-1,4-benzodioxane, achieving an 81% yield . Key distinctions from DBBD2 include:

- Substituent Effects : TNBD’s nitro groups confer exceptional thermal stability (melting point: 286–288°C) and chemical inertness, enabling storage for >20 years without degradation . In contrast, DBBD2’s tert-butyl groups prioritize solubility over stability.

- Applications : TNBD is tailored for energetic materials, whereas DBBD2 targets battery electrolytes .

- Synthesis : TNBD’s nitration pathway is optimized for high yields, surpassing earlier routes using 5,7-dinitro-2,3-dihydro-1,4-benzodioxine (71% yield) .

Table 1: Physical and Chemical Properties

| Compound | Substituents | Melting Point (°C) | Stability | Key Application |

|---|---|---|---|---|

| DBBD2 | 5,7-di-tert-butyl | Not reported | Moderate (≤50 cycles) | Battery electrolytes |

| TNBD | 5,6,7,8-tetranitro | 286–288 | High (20+ years) | High-energy materials |

Comparison with Isomeric Derivatives: DBBD1

4,6-Di-tert-butyl-1,3-benzodioxole (DBBD1), an isomer of DBBD2, differs in the oxygen positions (1,3- vs. 1,4-benzodioxine). This structural variation influences:

- Electronic Properties : The 1,4-oxygen arrangement in DBBD2 may alter redox behavior compared to DBBD1’s 1,3-configuration, though both exhibit similar solubility in electrolytes .

- Stability: Neither DBBD1 nor DBBD2 shows long-term cycling stability, suggesting shared limitations in electrochemical applications .

Comparison with Medicinal Derivatives

2,3-Dihydro-1,4-benzodioxine derivatives are widely explored in pharmaceuticals. Examples include:

- Antitumor Agents : 6-Acetamido-2,3-dihydro-1,4-benzodioxine derivatives exhibit moderate cytotoxicity, with structural modifications (e.g., cyclization) enhancing activity .

- Antithrombotics : Regio- and stereoisomerism in 2,3-dihydro-1,4-benzodioxine derivatives fine-tune thrombin inhibition and GPIIb/IIIa binding, balancing dual antithrombotic effects .

Key Contrasts with DBBD2 :

- Functional Groups : Medicinal derivatives often incorporate polar groups (e.g., amines, acetamido) to enhance receptor interactions, whereas DBBD2’s tert-butyl groups prioritize lipophilicity.

- Stability : Pharmaceutical analogs prioritize hydrolytic and metabolic stability, while DBBD2’s stability is evaluated in electrochemical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.